molecular formula C26H20BrClN2O4 B11210696 2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

Cat. No.: B11210696
M. Wt: 539.8 g/mol
InChI Key: DLNKDZLLLQDKHJ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate typically involves multiple steps, starting from readily available starting materials. One common approach is the electrophilic aromatic substitution of phenylacetic acid with bromine to introduce the bromine atom in the para position . This is followed by the formation of the oxoethyl group through a series of reactions involving acylation and oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Both the bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding, while the oxoethyl and tryptophanate groups can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H20BrClN2O4

Molecular Weight

539.8 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C26H20BrClN2O4/c27-19-9-5-16(6-10-19)24(31)15-34-26(33)23(30-25(32)17-7-11-20(28)12-8-17)13-18-14-29-22-4-2-1-3-21(18)22/h1-12,14,23,29H,13,15H2,(H,30,32)

InChI Key

DLNKDZLLLQDKHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OCC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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